![molecular formula C19H16N2O5S2 B6119592 ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate](/img/structure/B6119592.png)
ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is a chemical compound with potential applications in scientific research. This compound is a member of the benzothiophene family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. In vivo studies have shown that this compound has potential as an anti-inflammatory agent and as a treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate in lab experiments is its potential as an antibacterial and antifungal agent. Additionally, this compound has potential as an anti-inflammatory agent and as a treatment for cancer. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research involving ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate. One direction is to further investigate its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of inflammation and cancer. Another direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new drugs.
Synthesis Methods
Ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate can be synthesized using various methods. One such method involves the reaction of 3-acetylamino-6-nitro-4-phenylthiophenol with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with sodium methoxide to obtain the final product.
Scientific Research Applications
Ethyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
properties
IUPAC Name |
ethyl 3-acetamido-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-3-26-19(23)18-17(20-11(2)22)16-14(27-13-7-5-4-6-8-13)9-12(21(24)25)10-15(16)28-18/h4-10H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWZYQJKVRCKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SC3=CC=CC=C3)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate |
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